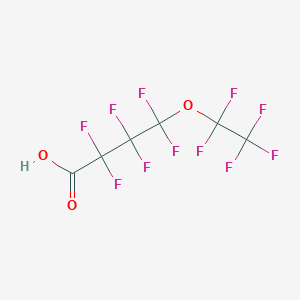![molecular formula C9H14O3 B12628107 1,4-Dioxaspiro[5.5]undecan-2-one CAS No. 959010-42-5](/img/structure/B12628107.png)
1,4-Dioxaspiro[5.5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a dioxane ring and a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[5.5]undecan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones in the presence of L-proline . This reaction proceeds regioselectively and leads to the formation of 7-furanoterpenyl-substituted 3,3-dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-triones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to bind selectively to target proteins, potentially inhibiting their function. This selective binding is facilitated by the conformational rigidity of the spirocyclic quaternary carbon stereocenter .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but includes nitrogen atoms in the ring, which can alter its chemical properties and biological activities.
1,5-Dioxaspiro[5.5]undecane: This compound is structurally similar but lacks the ketone functional group, which can affect its reactivity and applications.
Uniqueness
1,4-Dioxaspiro[5.5]undecan-2-one is unique due to its specific combination of a dioxane ring and a cyclohexane ring, providing a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
959010-42-5 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1,4-dioxaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H14O3/c10-8-6-11-7-9(12-8)4-2-1-3-5-9/h1-7H2 |
InChI-Schlüssel |
SPFRAIIMLXOFFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)COCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12628025.png)
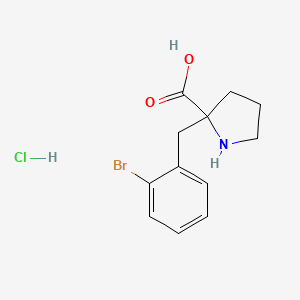
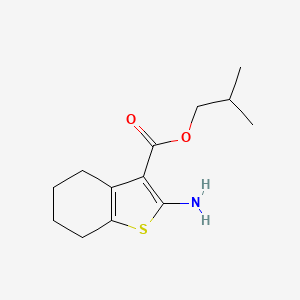

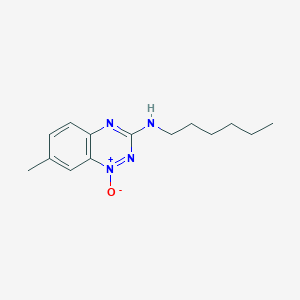
![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)
dimethylsilane](/img/structure/B12628055.png)
![4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
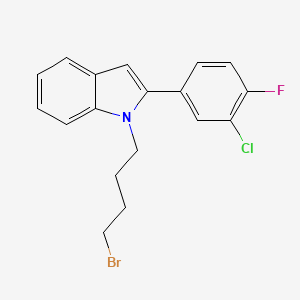
![3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12628065.png)


![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
